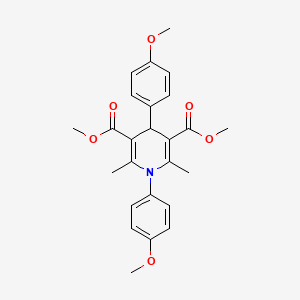![molecular formula C17H20N8O B5963101 1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5963101.png)
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Formation of the Tetrazole Ring: This is often synthesized via the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of antidiabetic agents.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with energetic properties used in the development of new materials.
Uniqueness
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of three distinct ring systems, which confer a range of chemical reactivity and potential applications not commonly found in simpler compounds. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c26-17(13-3-2-8-24(10-13)11-15-6-7-18-21-15)20-14-4-1-5-16(9-14)25-12-19-22-23-25/h1,4-7,9,12-13H,2-3,8,10-11H2,(H,18,21)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBAMYFXFRMDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NN2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5963018.png)
![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![4-Methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B5963026.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B5963039.png)

![7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5963076.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963080.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5963088.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5963104.png)

![N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5963114.png)
![methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5963120.png)
